(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol
Overview
Description
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol: is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a methyl group at the 3-position of the benzothiophene ring and an ethan-1-ol group at the 1-position, with the (1R) configuration indicating the stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-methyl-1-benzothiophene and an alkyl halide. The Grignard reagent is then reacted with an aldehyde or ketone to form the desired alcohol.
Reduction of Ketones: Another method involves the reduction of a ketone precursor. For example, 3-methyl-1-benzothiophen-2-yl ethanone can be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form alkanes or other reduced derivatives using agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water, or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-methyl-1-benzothiophen-2-yl ethanone or corresponding aldehydes.
Reduction: Alkanes or other reduced derivatives.
Substitution: Various substituted benzothiophenes with functional groups like nitro, sulfonyl, or halogen.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of benzothiophene derivatives on various biological systems, including enzyme inhibition and receptor binding.
Medicine:
Drug Development: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one: A ketone derivative with similar structural features but different reactivity and applications.
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine: An amine derivative with distinct chemical properties and potential biological activities.
Uniqueness:
Stereochemistry: The (1R) configuration of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
Functional Groups: The presence of the ethan-1-ol group provides unique chemical reactivity compared to other derivatives, allowing for diverse chemical transformations and applications.
Properties
IUPAC Name |
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPXTWCOGLBLHZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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